Sodium benzoate-d5

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Internal Standard in Mass Spectrometry:

- Sodium benzoate-d5 is commonly employed as an internal standard in mass spectrometry experiments.[Source: Sigma-Aldrich product page, ]

- In mass spectrometry, an internal standard is a compound added to a sample in a known amount. It helps to account for variations that might occur during the analysis, allowing for more accurate quantification of the target analytes.

- The use of a deuterated standard like sodium benzoate-d5 minimizes potential interference from the sample matrix, as it has a slightly different mass due to the presence of deuterium.

Tracer Studies in Metabolic Investigations:

- Due to the specific substitution of deuterium atoms, sodium benzoate-d5 can be used as a tracer molecule in metabolic studies.[Source: National Institutes of Health, PubChem database entry for Sodium benzoate-d5, ]

- By incorporating this molecule into a system, researchers can track its metabolic pathway and gain insights into various biochemical processes.

- The presence of deuterium atoms can be detected using specialized analytical techniques, allowing scientists to distinguish the labeled molecule from its naturally occurring counterpart.

Investigation of Protein-Ligand Interactions:

- In some instances, sodium benzoate-d5 can be employed to study protein-ligand interactions.[Source: ResearchGate, "Food additives and their health effects: A review on preservative sodium benzoate", ]

- This application is based on the ability of sodium benzoate to bind to certain proteins.

- By using the deuterated form, researchers can potentially gain additional information about the binding process through techniques like nuclear magnetic resonance (NMR) spectroscopy.

Sodium benzoate-d5 is a deuterated form of sodium benzoate, which is the sodium salt of benzoic acid. Its chemical formula is but with deuterium atoms replacing certain hydrogen atoms, making it useful in various analytical applications, particularly in nuclear magnetic resonance spectroscopy. Sodium benzoate itself is widely recognized as a food preservative, denoted by the E number E211, and is commonly used due to its antimicrobial properties. It exists as a white crystalline powder that is soluble in water, where it dissociates into sodium ions and benzoate ions .

Sodium benzoate-d5 doesn't have a direct mechanism of action as it's not typically used as a drug or active ingredient. Its primary role lies in scientific research, particularly isotope tracing experiments. The deuterium label allows researchers to track the movement and fate of the molecule within a system due to its distinct mass signature [].

- Formation of Benzoyl CoA: In biological systems, sodium benzoate is metabolized to benzoyl CoA through an ATP-dependent reaction catalyzed by acyl-CoA ligase. This reaction highlights its role in metabolic pathways .

- Reaction with Acids: Sodium benzoate can react with acids such as ascorbic acid or citric acid to form benzene under specific conditions, which raises concerns about safety due to benzene's carcinogenic properties .

- Hydrolysis: In aqueous solutions, sodium benzoate can hydrolyze to yield benzoic acid, particularly in acidic environments.

Sodium benzoate-d5 exhibits biological activity primarily as a food preservative and metabolic intermediate. It is known to inhibit the growth of certain bacteria and fungi, making it effective in extending the shelf life of food products. Upon ingestion, it is metabolized into hippurate via conjugation with glycine in the liver and kidneys. This metabolic pathway influences plasma levels of both benzoate and hippurate, which can have implications for dietary intake and health assessments .

The synthesis of sodium benzoate-d5 typically involves the following methods:

- Neutralization Reaction: Sodium hydroxide reacts with benzoic acid-d5. The reaction can be represented as:

- Isotopic Labeling: Deuterated compounds are often synthesized using deuterated reagents or solvents during the reaction process to ensure that specific hydrogen atoms are replaced by deuterium.

Sodium benzoate-d5 finds applications primarily in:

- Analytical Chemistry: It serves as an internal standard in nuclear magnetic resonance spectroscopy due to its unique isotopic signature.

- Food Preservation: Similar to sodium benzoate, it is used in food products to inhibit microbial growth.

- Pharmaceuticals: It may be utilized as an excipient or stabilizer in various formulations.

Studies have shown that sodium benzoate can interact with various compounds during metabolic processes. For instance, it has been observed that ingestion of sodium benzoate leads to increased levels of hippurate in plasma, indicating its role in metabolic pathways involving glycine conjugation . Additionally, research indicates potential interactions with glucose that may affect absorption and metabolism rates .

Several compounds share similarities with sodium benzoate-d5, primarily due to their structural characteristics or functional roles. Here are some notable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Sodium Benzoate | Common food preservative; non-deuterated form | |

| Potassium Benzoate | Similar preservative properties; potassium salt form | |

| Benzoic Acid | Parent compound; acidic properties | |

| Sodium Salicylate | Anti-inflammatory properties; similar structure |

Sodium benzoate-d5 is unique due to its deuterated nature, which allows for precise tracking and analysis in biochemical studies. Its isotopic labeling distinguishes it from other similar compounds that lack this feature.

Molecular Formula and Structural Representation

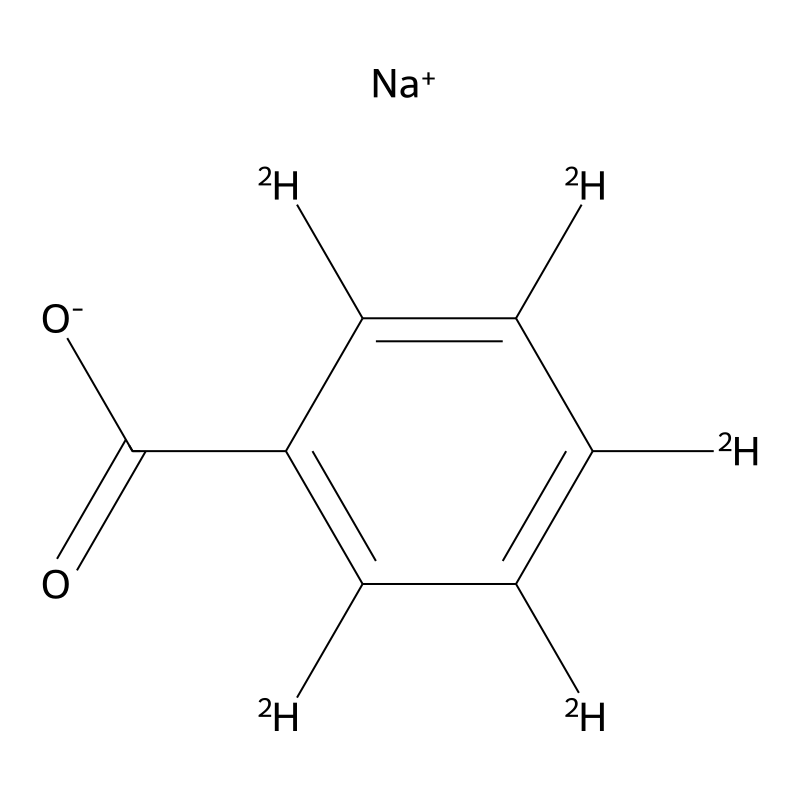

Sodium benzoate-d5 possesses the molecular formula C₇D₅NaO₂, representing a deuterium-labeled derivative of sodium benzoate where five hydrogen atoms in the aromatic ring have been systematically replaced with deuterium atoms [1] [2] [3]. The compound maintains the fundamental ionic structure characteristic of benzoate salts, consisting of a sodium cation (Na⁺) and a benzoate anion (C₇D₅O₂⁻) held together by ionic bonding [4].

The structural framework centers around a benzene ring bearing a carboxylate functional group, with the deuterium substitution occurring exclusively at the aromatic carbon positions [1] [2]. The linear formula representation is expressed as C₆D₅CO₂Na, clearly delineating the pentadeuterated benzene ring from the carboxylate moiety [2]. The compound exhibits a molecular weight of 149.13-149.14 grams per mole, representing a mass increase of five atomic mass units compared to the unlabeled sodium benzoate due to deuterium incorporation [1] [3] [5].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇D₅NaO₂ | [1] [2] [3] |

| Molecular Weight | 149.13-149.14 g/mol | [1] [3] [5] |

| Linear Formula | C₆D₅CO₂Na | [2] |

| Mass Shift | M+5 | [2] |

| Physical Appearance | White to off-white solid | [6] |

Isotopic Composition and Deuterium Distribution

The isotopic composition of sodium benzoate-d5 demonstrates a highly specific deuterium distribution pattern within the molecular structure [1] [2]. The compound contains exactly five deuterium atoms, strategically positioned at the 2, 3, 4, 5, and 6 carbon positions of the benzene ring, creating a pentadeuterated aromatic system [1] [4]. This uniform deuterium distribution across all available aromatic positions ensures complete isotopic labeling of the benzene ring while preserving the carboxylate functional group in its natural hydrogen-containing form [2] [3].

The deuterium incorporation achieves high isotopic enrichment levels, typically ranging from 98 to 99.8 atom percent deuterium at the labeled positions [2] [5] [6]. This exceptional isotopic purity reflects the synthetic precision required for analytical and research applications where isotopic integrity is paramount [7]. The deuterium atoms replace the naturally occurring hydrogen atoms through systematic exchange processes, maintaining the aromatic electronic structure while introducing the characteristic isotopic signature [8] [9].

Commercial preparations consistently demonstrate isotopic enrichment exceeding 98 atom percent deuterium, with premium grades achieving 99.8 atom percent deuterium content [2] [5] [6]. The isotopic distribution remains uniform across all five aromatic positions, ensuring consistent deuterium incorporation throughout the benzene ring system [1] [4].

| Isotopic Parameter | Value | Description |

|---|---|---|

| Total Deuterium Atoms | 5 | [1] [4] |

| Deuterium Positions | C-2, C-3, C-4, C-5, C-6 | [1] [4] |

| Isotopic Enrichment | 98-99.8 atom % D | [2] [5] [6] |

| Distribution Pattern | Uniform across aromatic ring | [1] [2] |

| Unlabeled Reference | Sodium benzoate (CAS: 532-32-1) | [5] |

Structural Characterization Methods

Nuclear magnetic resonance spectroscopy serves as the primary analytical technique for structural characterization of sodium benzoate-d5, with deuterium nuclear magnetic resonance providing direct observation of the isotopic labels [9] [10]. Conventional proton nuclear magnetic resonance analysis becomes limited for highly deuterated compounds due to the significantly reduced proton signal intensities, necessitating specialized deuterium nuclear magnetic resonance approaches for comprehensive structural verification [9].

Deuterium nuclear magnetic resonance spectroscopy enables direct detection and quantification of deuterium atoms at their specific molecular positions, providing definitive confirmation of the pentadeuterated aromatic structure [9] [10]. The technique allows for precise determination of isotopic enrichment levels and verification of deuterium distribution patterns across the benzene ring system [9]. Mass spectrometry complements nuclear magnetic resonance analysis by providing molecular weight confirmation and isotopic purity assessment through high-resolution mass spectral analysis [7].

Electrospray ionization combined with high-resolution mass spectrometry offers rapid and sensitive characterization of isotopic purity in deuterium-labeled organic compounds [7]. This analytical approach enables discrimination between different hydrogen-deuterium isotopolog ions, facilitating accurate determination of isotopic composition with minimal sample consumption [7]. The technique proves particularly valuable for monitoring deuterium incorporation efficiency and detecting potential isotopic impurities [7].

Differential scanning calorimetry represents an emerging analytical approach for purity assessment of deuterated compounds, particularly when combined with quantitative nuclear magnetic resonance spectroscopy [11] [12]. This methodology enables determination of chemical purity while accounting for isotopic impurities, providing comprehensive characterization of deuterated reference materials [11] [12].

| Analytical Method | Application | Advantages |

|---|---|---|

| Deuterium Nuclear Magnetic Resonance | Direct deuterium detection | [9] [10] |

| High-Resolution Mass Spectrometry | Isotopic purity analysis | [7] |

| Electrospray Ionization Mass Spectrometry | Rapid isotopolog discrimination | [7] |

| Differential Scanning Calorimetry | Purity assessment | [11] [12] |

| Quantitative Nuclear Magnetic Resonance | Isotopic impurity quantification | [11] [12] |

InChI and SMILES Representation

The International Chemical Identifier (InChI) representation for sodium benzoate-d5 provides a standardized structural description that explicitly accounts for deuterium substitution: InChI=1S/C7H6O2.Na/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9);/q;+1/p-1/i1D,2D,3D,4D,5D; [1] [4]. This comprehensive notation system incorporates isotopic information through the final segment, specifically identifying deuterium substitution at positions 1, 2, 3, 4, and 5 of the aromatic ring [1] [4].

The corresponding InChI Key, WXMKPNITSTVMEF-GWVWGMRQSA-M, serves as a condensed hash representation that uniquely identifies the deuterated compound while maintaining computational efficiency for database searches and structural comparisons [1] [4]. The SMILES (Simplified Molecular Input Line Entry System) notation provides an alternative structural representation: [2H]c1c([2H])c([2H])c(c([2H])c1[2H])C([O-])=O.[Na+] [2] [4].

The canonical SMILES representation, [Na+].[2H]C1=C(C([O-])=O)C([2H])=C([2H])C([2H])=C1[2H], explicitly denotes each deuterium atom using the [2H] isotopic specification while maintaining the ionic structure through separate notation of the sodium cation and benzoate anion [4]. These standardized representations facilitate accurate structural communication across scientific databases and computational chemistry applications [1] [4].

| Representation Type | Notation | Reference |

|---|---|---|

| InChI | InChI=1S/C7H6O2.Na/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9);/q;+1/p-1/i1D,2D,3D,4D,5D; | [1] [4] |

| InChI Key | WXMKPNITSTVMEF-GWVWGMRQSA-M | [1] [4] |

| SMILES | [2H]c1c([2H])c([2H])c(c([2H])c1[2H])C([O-])=O.[Na+] | [2] [4] |

| Canonical SMILES | [Na+].[2H]C1=C(C([O-])=O)C([2H])=C([2H])C([2H])=C1[2H] | [4] |

Isotopic Purity Considerations

Isotopic purity represents a critical quality parameter for sodium benzoate-d5, with commercial specifications typically requiring minimum 98 atom percent deuterium content at labeled positions [2] [5]. High-grade analytical standards achieve isotopic enrichment levels reaching 99.8 atom percent deuterium, reflecting stringent manufacturing controls and purification processes [5] [6]. The isotopic purity directly influences the compound's utility in analytical applications, particularly in mass spectrometry and nuclear magnetic resonance studies where isotopic integrity is essential [7] [9].

Quantitative assessment of isotopic purity employs multiple analytical approaches, including electrospray ionization high-resolution mass spectrometry for rapid isotopic characterization [7]. This methodology enables detection and quantification of hydrogen-deuterium isotopolog distributions, providing comprehensive evaluation of deuterium incorporation efficiency [7]. The technique offers exceptional sensitivity, requiring minimal sample quantities while delivering accurate isotopic purity determinations [7].

Deuterium nuclear magnetic resonance spectroscopy provides complementary isotopic purity assessment through direct observation of deuterium signals [9] [10]. The technique enables determination of deuterium enrichment at specific molecular positions, facilitating detection of incomplete deuteration or hydrogen-deuterium exchange processes [9]. Quantitative deuterium nuclear magnetic resonance analysis requires careful attention to relaxation parameters and integration procedures to ensure accurate isotopic quantification [9] [10].

Chemical purity specifications typically require minimum 98 percent chemical purity in addition to isotopic enrichment requirements [5]. This dual purity criterion ensures both isotopic integrity and chemical composition suitable for analytical applications [5] [6]. Certificate of analysis documentation typically includes comprehensive analytical characterization, including isotopic enrichment determination, chemical purity assessment, and structural verification through multiple analytical techniques [6] [10].

| Purity Parameter | Specification | Analytical Method |

|---|---|---|

| Isotopic Enrichment | 98-99.8 atom % D | [2] [5] [6] |

| Chemical Purity | Minimum 98% | [5] |

| Isotopic Impurities | <2 atom % H | [7] [9] |

| Structural Verification | Multi-nuclear Nuclear Magnetic Resonance | [9] [10] |

| Overall Purity Assessment | Certificate of Analysis | [6] [10] |

Solubility Parameters in Various Solvents

Sodium benzoate-d5 demonstrates solubility characteristics that are expected to closely parallel those of its non-deuterated analogue, with subtle variations attributable to the deuterium isotope effect. While specific quantitative solubility data for sodium benzoate-d5 is limited in the literature, the parent compound sodium benzoate exhibits well-characterized solubility parameters that provide a foundation for understanding the deuterated variant's behavior [1] [3].

The non-deuterated sodium benzoate displays high water solubility, with values of 62.65 grams per 100 milliliters at 0°C, 62.9 grams per 100 milliliters at 20°C, and 62.87 grams per 100 milliliters at 30°C [4] [5] [6]. In contrast, its solubility in ethanol is significantly lower at 1.33 grams per 100 milliliters [3] [5]. Sodium benzoate is readily soluble in polar organic solvents including methanol, acetonitrile, and acetone [3].

| Solvent | Sodium Benzoate Solubility | Sodium Benzoate-d5 Expected Behavior |

|---|---|---|

| Water (0°C) | 62.65 g/100ml | Slightly reduced due to isotope effect |

| Water (20°C) | 62.9 g/100ml | Comparable with minor variations |

| Water (30°C) | 62.87 g/100ml | Similar temperature dependence expected |

| Ethanol | 1.33 g/100ml | Lower solubility maintained |

| Polar organic solvents | Freely soluble | Expected to maintain solubility profile |

The deuterium isotope effect typically results in slightly altered solvation properties, with deuterated compounds often showing marginally reduced solubility in protic solvents due to stronger hydrogen bonding interactions involving deuterium [7].

Thermodynamic Properties

The thermodynamic properties of sodium benzoate-d5 are characterized by isotope-dependent variations that reflect the fundamental differences in vibrational frequencies and zero-point energies between hydrogen and deuterium bonds. The compound exhibits a molecular weight of 149.13 grams per mole compared to 144.10 grams per mole for the non-deuterated form, representing a mass increase of approximately 3.5% [1] [2] [8].

The exact mass of sodium benzoate-d5 is 149.05000 atomic mass units, while the parent compound has an exact mass of 144.018723 atomic mass units [1] [9]. This mass difference significantly impacts various thermodynamic parameters, including heat capacity, entropy, and enthalpy of formation.

Heat capacity measurements for the non-deuterated sodium benzoate have been extensively documented, with values ranging from 74.66 joules per mole-kelvin at 78.86 K to higher values at elevated temperatures [10] [11]. The deuterated analogue is expected to exhibit lower heat capacity values due to the reduced vibrational frequencies associated with carbon-deuterium bonds compared to carbon-hydrogen bonds [7] [12].

| Thermodynamic Parameter | Sodium Benzoate | Expected Sodium Benzoate-d5 Variation |

|---|---|---|

| Molecular Weight (g/mol) | 144.10 | 149.13 |

| Exact Mass (amu) | 144.018723 | 149.05000 |

| Heat Capacity (J/mol·K) | Temperature dependent | Reduced due to deuterium effect |

| Boiling Point | 249.3°C at 760 mmHg | Elevated due to stronger C-D bonds |

| Vapor Pressure | Very low | Further reduced |

Melting Point and Thermal Stability

Sodium benzoate-d5 exhibits a melting point greater than 300°C, consistent with the thermal behavior of its non-deuterated counterpart [1] [2] [13]. The non-deuterated sodium benzoate demonstrates melting points reported in the range of 300°C to 430°C, with most sources indicating decomposition rather than true melting at these elevated temperatures [4] [14] [15].

The deuterium isotope effect generally results in enhanced thermal stability, with deuterated compounds typically exhibiting slightly elevated decomposition temperatures due to the greater bond dissociation energy of carbon-deuterium bonds compared to carbon-hydrogen bonds [16]. This increased stability is attributed to the lower zero-point vibrational energy of deuterium-containing bonds.

Flash point measurements for sodium benzoate-d5 indicate a value of 121°C using the closed cup method, which is elevated compared to the 111.4°C flash point of the non-deuterated compound [1] [2]. This increase reflects the enhanced thermal stability imparted by deuterium substitution.

| Thermal Property | Sodium Benzoate | Sodium Benzoate-d5 |

|---|---|---|

| Melting Point | >300°C (410-430°C range) | >300°C |

| Flash Point | 111.4°C | 121°C |

| Auto-ignition Temperature | >500°C | Expected to be similar or higher |

| Thermal Decomposition | Occurs at melting point | Enhanced stability expected |

Density and Crystal Structure

The density of sodium benzoate is well-established at 1.497 grams per cubic centimeter [4] [15] [17] [18] [19]. However, specific density measurements for sodium benzoate-d5 are not readily available in the current literature, though theoretical calculations suggest a slight increase due to the higher atomic mass of deuterium relative to hydrogen.

Crystal structure analysis of sodium benzoate reveals a monoclinic crystal system with space group P21/c [20] [21]. X-ray powder diffraction studies have identified multiple polymorphic forms of sodium benzoate, each characterized by distinct diffraction patterns with specific reflection angles [22] [20].

The primary crystalline form exhibits characteristic X-ray powder diffraction peaks at reflection angles 2θ of approximately 5.9°, 30.2°, and 31.2° [22] [20]. Additional polymorphic forms show different peak patterns, including forms with characteristic peaks at 3.7°, 5.9°, and 26.6° [20].

For sodium benzoate-d5, the crystal structure is expected to be fundamentally similar to the parent compound, with slight modifications in unit cell parameters due to the isotope effect. The replacement of hydrogen with deuterium typically results in marginally shorter bond lengths and altered vibrational modes, which can manifest as small shifts in X-ray diffraction peak positions [21].

| Structural Parameter | Sodium Benzoate | Sodium Benzoate-d5 |

|---|---|---|

| Crystal System | Monoclinic | Expected to be monoclinic |

| Space Group | P21/c | Expected to be similar |

| Density (g/cm³) | 1.497 | Slightly higher (estimated) |

| Primary XRD Peaks (2θ) | 5.9°, 30.2°, 31.2° | Minor shifts expected |

| Unit Cell Parameters | a = 9.75 Å, b = 21.83 Å, c = 22.28 Å | Slight variations due to isotope effect |

Comparative Analysis with Non-deuterated Analogue

The physical properties of sodium benzoate-d5 demonstrate systematic variations from those of the non-deuterated sodium benzoate, primarily attributed to the kinetic isotope effect and the fundamental differences in bond properties between carbon-hydrogen and carbon-deuterium bonds [7] [16].

Molecular Weight and Mass Spectrometric Properties: The most pronounced difference lies in the molecular weight increase from 144.10 to 149.13 grams per mole, representing a mass shift of +5 atomic mass units that corresponds to the replacement of five hydrogen atoms with deuterium [1] [2] [8]. This mass difference is readily detectable through mass spectrometry and serves as the primary analytical advantage of the deuterated compound.

Thermodynamic Stability: Deuterium substitution generally enhances molecular stability due to the higher bond dissociation energy of C-D bonds (approximately 339 kilojoules per mole) compared to C-H bonds (approximately 414 kilojoules per mole) [16]. This results in improved thermal stability and altered reaction kinetics, making sodium benzoate-d5 particularly valuable as an internal standard in analytical applications.

Spectroscopic Properties: The deuterium substitution significantly affects infrared and nuclear magnetic resonance spectroscopic properties. Carbon-deuterium stretching frequencies appear at lower wavenumbers compared to carbon-hydrogen stretches, typically shifted by a factor of approximately 1.4 due to the square root of the mass ratio [16].

Solubility and Solvation: While maintaining similar overall solubility characteristics, sodium benzoate-d5 may exhibit slightly reduced solubility in protic solvents due to altered hydrogen bonding interactions. The deuterium isotope effect on solvation is generally modest but can be significant in applications requiring precise quantitative analysis [7].

| Comparative Parameter | Relative Change (d5 vs. H5) | Analytical Significance |

|---|---|---|

| Molecular Weight | +3.5% increase | Primary identification criterion |

| Thermal Stability | Enhanced | Improved analytical precision |

| C-H/C-D Bond Strength | +19% stronger for C-D | Altered reaction kinetics |

| IR Frequencies | √2 factor shift to lower wavenumbers | Spectroscopic differentiation |

| Solubility | Slight reduction in protic solvents | Minor analytical consideration |

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Health Hazard